![molecular formula C17H15ClN2O4 B2854845 (Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide CAS No. 1385619-18-0](/img/structure/B2854845.png)
(Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
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Overview
Description
(Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CDMFP and has a unique structure that makes it a useful tool in various research fields. In
Mechanism of Action
CDMFP works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound inhibits the activity of the enzyme tyrosine kinase, which is overexpressed in many cancer cells. By inhibiting this enzyme, CDMFP is able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CDMFP has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has also been shown to have antioxidant activity. This means that it is able to scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
CDMFP has several advantages for use in lab experiments. It is a highly potent compound that is able to inhibit the growth of cancer cells at very low concentrations. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of CDMFP is that it has a relatively short half-life, which means that it may not be suitable for long-term experiments.
Future Directions
There are several future directions for research on CDMFP. One area of focus is on developing more potent derivatives of this compound that may have even greater anti-tumor activity. Another area of research is on developing new methods for synthesizing CDMFP that may be more efficient or cost-effective. Finally, there is a need for more research on the safety and toxicity of CDMFP, particularly in animal models. By addressing these areas of research, we can gain a better understanding of the potential applications of CDMFP in scientific research.
Synthesis Methods
The synthesis of CDMFP has been described in the literature by several researchers. One of the most commonly used methods involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with furan-2-ylmethylamine in the presence of sodium hydride. The resulting intermediate is then reacted with cyanoacetic acid and subsequently cyclized to form CDMFP. This method yields a high purity product and has been optimized for large-scale synthesis.
Scientific Research Applications
CDMFP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CDMFP has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
In addition to its anti-cancer properties, CDMFP has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. This compound has been shown to inhibit the production of inflammatory cytokines, which are responsible for the development of inflammatory diseases.
properties
IUPAC Name |
(Z)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-22-14-6-5-11(15(18)16(14)23-2)8-12(9-19)17(21)20-10-13-4-3-7-24-13/h3-8H,10H2,1-2H3,(H,20,21)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZKQONFCUXGQN-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CO2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
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